molecular formula C10H17N3O B2485235 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol CAS No. 1249865-66-4

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol

Cat. No.: B2485235
CAS No.: 1249865-66-4
M. Wt: 195.266
InChI Key: AIQHSQKDRHEQOR-UHFFFAOYSA-N
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Description

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol is a heterocyclic compound that contains both pyrazole and piperidine moieties

Preparation Methods

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol typically involves the reaction of pyrazole derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of pyrazole with a suitable piperidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol can be compared with other similar compounds, such as:

    1-(2-(1H-imidazol-1-yl)ethyl)piperidin-4-ol: This compound contains an imidazole ring instead of a pyrazole ring, which can result in different binding properties and biological activities.

    1-(2-(1H-pyrrol-1-yl)ethyl)piperidin-4-ol: The presence of a pyrrole ring can alter the compound’s reactivity and interactions with molecular targets.

    1-(2-(1H-triazol-1-yl)ethyl)piperidin-4-ol: The triazole ring can provide additional stability and specificity in binding interactions.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHSQKDRHEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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